(1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one
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Overview
Description
It is a potent and selective inhibitor of replication protein A interactions with proteins involved in the replication stress response . This compound has significant implications in the field of cancer research due to its ability to enhance DNA replication stress in cancer cells and slow tumor growth in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-[(2-Hydroxyanilino)methylidene]naphthalen-2-one involves the condensation of 2-hydroxyaniline with 2-hydroxy-1-naphthaldehyde under specific reaction conditions . The reaction typically occurs in a solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reaction . The product is then purified through recrystallization or chromatography to achieve a high purity level .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure consistency and high yield . The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-[(2-Hydroxyanilino)methylidene]naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and imine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted analogs .
Scientific Research Applications
(1Z)-1-[(2-Hydroxyanilino)methylidene]naphthalen-2-one has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to the N-terminal domain of replication protein A70, inhibiting both ATR autophosphorylation and phosphorylation of replication protein A32 at serine 33 by ATR . This inhibition leads to enhanced DNA replication stress in cancer cells, ultimately slowing tumor growth .
Comparison with Similar Compounds
Similar Compounds
- **(1Z)-1-[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol
- NSC111847
- MLS000737724
Uniqueness
Compared to similar compounds, (1Z)-1-[(2-Hydroxyanilino)methylidene]naphthalen-2-one is unique due to its high selectivity and potency as an inhibitor of replication protein A interactions . This specificity makes it a valuable tool in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
(1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20/h1-11,18,20H/b14-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADCEWZYITXLKJ-KAMYIIQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=CNC3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C=CC(=O)/C2=C\NC3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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